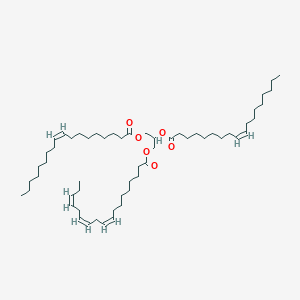![molecular formula C41H78O5 B3026139 eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Oleoil-3-Araquidil-rac-glicerol es un compuesto de diacilglicerol que contiene ácido oleico en la posición sn-1 y ácido araquidónico en la posición sn-3 . Este compuesto es parte de la familia de los glicerolípidos, que juega un papel crucial en la bioquímica de los lípidos y tiene diversas aplicaciones en la investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1-Oleoil-3-Araquidil-rac-glicerol se puede sintetizar a través de reacciones de esterificación. El proceso implica la reacción de ácido oleico y ácido araquidónico con glicerol en presencia de un catalizador . Las condiciones de reacción típicamente incluyen:
Temperatura: Temperaturas moderadas alrededor de 60-80°C.
Catalizador: Catalizadores ácidos como ácido sulfúrico o ácido p-toluensulfónico.
Solvente: Solventes orgánicos como cloroformo o hexano para disolver los reactivos.
Métodos de producción industrial: La producción industrial de 1-Oleoil-3-Araquidil-rac-glicerol sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:
Reactores discontinuos o continuos: Para mantener condiciones de reacción consistentes.
Purificación: Técnicas como la destilación o la cromatografía para lograr altos niveles de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-Oleoil-3-Araquidil-rac-glicerol sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar epóxidos o derivados hidroxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos éster con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones suaves.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos:
Productos de oxidación: Epóxidos, derivados hidroxílicos.
Productos de reducción: Alcoholes.
Productos de sustitución: Amidas, tioésteres.
Aplicaciones Científicas De Investigación
El 1-Oleoil-3-Araquidil-rac-glicerol tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como un estándar en el análisis de lípidos y como reactivo en la síntesis orgánica.
Biología: Estudiado por su papel en la señalización celular y la estructura de la membrana.
Medicina: Investigado por su potencial en sistemas de administración de fármacos y como un lípido bioactivo.
Industria: Utilizado en la formulación de cosméticos y aditivos alimentarios.
Mecanismo De Acción
El mecanismo de acción del 1-Oleoil-3-Araquidil-rac-glicerol implica su interacción con las membranas celulares y las enzimas. Actúa como sustrato para las lipasas, que hidrolizan los enlaces éster para liberar ácidos grasos y glicerol . Este proceso influye en diversas vías celulares, incluyendo el metabolismo de los lípidos y la transducción de señales .
Compuestos similares:
1-Oleoil-rac-glicerol: Contiene solo ácido oleico y es un monoglicérido.
1-Palmitoil-2-Oleoil-3-Araquidonoil-rac-glicerol: Contiene ácido palmítico, ácido oleico y ácido araquidónico.
1-Palmitoil-2-Araquidil-3-Oleoil-rac-glicerol: Contiene ácido palmítico, ácido araquidónico y ácido oleico.
Unicidad: El 1-Oleoil-3-Araquidil-rac-glicerol es único debido a su combinación específica de ácido oleico y ácido araquidónico, lo que le confiere propiedades fisicoquímicas y actividades biológicas distintas . Esta singularidad lo hace valioso en aplicaciones de investigación especializadas y formulaciones industriales .
Comparación Con Compuestos Similares
1-Oleoyl-rac-glycerol: Contains only oleic acid and is a monoglyceride.
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains palmitic acid, oleic acid, and arachidonic acid.
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol: Contains palmitic acid, arachidic acid, and oleic acid.
Uniqueness: 1-Oleoyl-3-Arachidoyl-rac-glycerol is unique due to its specific combination of oleic acid and arachidic acid, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it valuable in specialized research applications and industrial formulations .
Propiedades
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUKIVRNRJKFG-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
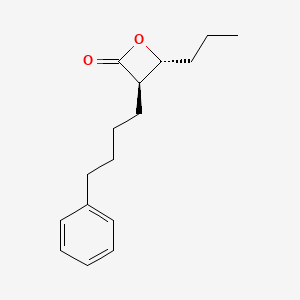
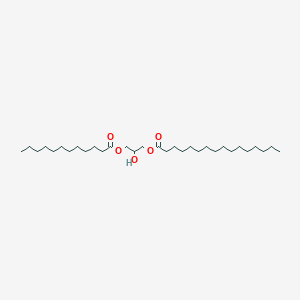
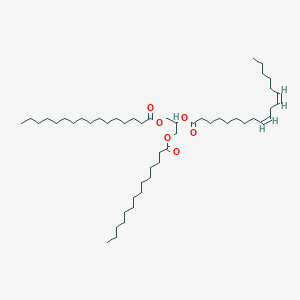
![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)
![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

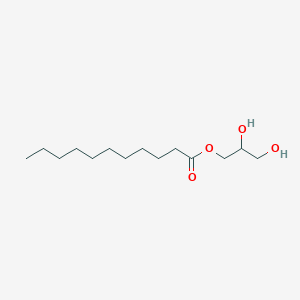
![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)
![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)
![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

